molecular formula C13H16N2O B11169513 N-(4-cyanophenyl)-2-methylpentanamide

N-(4-cyanophenyl)-2-methylpentanamide

Cat. No.: B11169513
M. Wt: 216.28 g/mol
InChI Key: KDPIYIAWLYFYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-methylpentanamide is an organic compound characterized by the presence of a cyanophenyl group attached to a methylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylpentanamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methylpentanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, where nucleophiles replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-2-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Comparison

N-(4-cyanophenyl)-2-methylpentanamide is unique due to its specific structural features, such as the presence of a methylpentanamide backbone, which distinguishes it from other cyanophenyl derivatives. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methylpentanamide

InChI

InChI=1S/C13H16N2O/c1-3-4-10(2)13(16)15-12-7-5-11(9-14)6-8-12/h5-8,10H,3-4H2,1-2H3,(H,15,16)

InChI Key

KDPIYIAWLYFYPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.